molecular formula C5H6BrClN2 B1376815 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole CAS No. 1356543-56-0

4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole

Cat. No. B1376815
CAS RN: 1356543-56-0
M. Wt: 209.47 g/mol
InChI Key: LAAPPVDLHYCAQY-UHFFFAOYSA-N
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Description

4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole, also known as BCP, is a heterocyclic compound composed of nitrogen, bromine, chlorine, and methyl groups. It is a colorless, crystalline solid with a molecular formula of C5H5BrClN2 and a molecular weight of 204.45 g/mol. BCP is a highly versatile compound that has been used in a variety of scientific research applications, including organic synthesis, pharmacology, and biochemistry.

Scientific Research Applications

Tautomerism and Structural Studies

4-Bromo substituted 1H-pyrazoles, including variants like 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole, have been studied for their tautomerism in both solid state and in solution. Such studies, involving multinuclear magnetic resonance spectroscopy and X-ray crystallography, are fundamental in understanding the chemical behavior and properties of these compounds (Trofimenko et al., 2007).

Functionalization and Reactivity

Research has explored the regioflexible conversion of heterocyclic starting materials, like 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole, into various isomers and congeners. This is achieved through organometallic methods, highlighting the compound's versatile reactivity and potential in synthetic chemistry (Schlosser et al., 2002).

Antimicrobial Applications

4-Bromo substituted 1H-pyrazoles are utilized in synthesizing compounds with potential antimicrobial properties. For example, research has shown that certain derivatives exhibit in vitro antibacterial and antifungal activities, highlighting their potential in medical and pharmaceutical applications (Pundeer et al., 2013).

Synthesis of Pharmacologically Relevant Compounds

The compound serves as an intermediate in synthesizing various pharmacologically relevant derivatives. These derivatives might possess useful properties, indicating the compound's role in drug discovery and development processes (Ogurtsov & Rakitin, 2021).

Precursor in Organic Synthesis

It is also used as a precursor in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry and potential in synthesizing new materials or compounds with unique properties (Martins et al., 2013).

Catalysis and Nano-Particle Synthesis

This compound has been involved in studies related to catalysis and the synthesis of nano-particles. It indicates its potential use in developing new catalytic processes or materials science applications (Sharma et al., 2013).

properties

IUPAC Name

4-bromo-5-(chloromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2/c1-9-5(2-7)4(6)3-8-9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAPPVDLHYCAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole

CAS RN

1356543-56-0
Record name 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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